N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and an ethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 4-bromo-3-methylaniline with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions are commonly used.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is often employed.
Major Products Formed
Substitution Reactions: Products include N-(4-azido-3-methylphenyl)-4-ethylbenzenesulfonamide, N-(4-thio-3-methylphenyl)-4-ethylbenzenesulfonamide, and N-(4-alkoxy-3-methylphenyl)-4-ethylbenzenesulfonamide.
Oxidation Reactions: Products include N-(4-bromo-3-carboxyphenyl)-4-ethylbenzenesulfonamide and N-(4-bromo-3-formylphenyl)-4-ethylbenzenesulfonamide.
Reduction Reactions: The major product is N-(4-bromo-3-methylphenyl)-4-ethylbenzenamine.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. The molecular targets and pathways involved vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(4-bromo-3-methylphenyl)picolinamide
- N-(4-bromo-3-methylphenyl)semicarbazone
Uniqueness
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide is unique due to the presence of the ethylbenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-12-4-7-14(8-5-12)20(18,19)17-13-6-9-15(16)11(2)10-13/h4-10,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQEDLBNWQKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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